2,4-Dichloro-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine chemical properties
2,4-Dichloro-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine chemical properties
An In-depth Technical Guide to 2,4-Dichloro-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine: A Core Scaffold for Kinase Inhibitor Discovery
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and medicinal chemistry applications of 2,4-Dichloro-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine. This heterocyclic compound represents a crucial synthetic intermediate, leveraging a privileged thiopyranopyrimidine scaffold. The two reactive chlorine substituents on the pyrimidine ring serve as versatile chemical handles for nucleophilic substitution, enabling the construction of extensive compound libraries. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the strategic utilization of this molecule in the design of targeted therapeutics, particularly kinase inhibitors. We will delve into its physicochemical characteristics, propose a robust synthetic pathway, explore its derivatization potential, and contextualize its application within modern drug discovery paradigms.
Core Physicochemical and Spectroscopic Profile
2,4-Dichloro-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine (CAS No. 1434142-20-7) is a fused heterocyclic system with a molecular formula of C₇H₆Cl₂N₂S and a molecular weight of 221.11 g/mol .[1] Its structure is foundational for creating more complex molecules, and understanding its baseline properties is critical for its effective use in synthesis.
Predicted Physicochemical Properties
While extensive experimental data for this specific isomer is not publicly available, properties can be reliably estimated based on its structure and data from the closely related isomer, 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine.[2] These parameters are vital for predicting the compound's behavior in various solvent systems and its potential for biological membrane permeability.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₇H₆Cl₂N₂S | Defines the elemental composition and exact mass.[1] |
| Molecular Weight | 221.11 g/mol | Influences diffusion rates and fits within Lipinski's Rule of Five.[1] |
| Topological Polar Surface Area (TPSA) | ~25.78 Ų | An indicator of membrane permeability; lower values suggest better cell penetration.[2] |
| LogP (Octanol-Water Partition Coefficient) | ~2.82 | Measures lipophilicity, affecting solubility, absorption, and plasma protein binding.[2] |
| Hydrogen Bond Acceptors | 3 | Influences solubility and potential for specific interactions with biological targets.[2] |
| Hydrogen Bond Donors | 0 | The absence of donor groups impacts solubility and interaction profiles.[2] |
Expected Spectroscopic Signatures
The following are predicted spectroscopic characteristics based on the compound's structure. These are essential for reaction monitoring and structural confirmation.
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¹H NMR: The proton spectrum is expected to be relatively simple. The dihydrothiopyran ring contains three sets of methylene protons. Protons at C5 and C8 would likely appear as triplets, coupled to the C6 protons. The C6 protons, being adjacent to two methylene groups, would likely appear as a quintet. The exact chemical shifts would be in the aliphatic region, typically between 2.5 and 3.5 ppm.
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¹³C NMR: The carbon spectrum would show seven distinct signals. The two carbon atoms bearing chlorine atoms (C2 and C4) would be significantly downfield, likely in the 160-170 ppm range. The remaining carbons of the pyrimidine ring would also be in the aromatic/heteroaromatic region. The three aliphatic carbons of the thiopyran ring would appear upfield.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) would appear as a cluster of peaks at m/z 220, 222, and 224, with a relative intensity ratio of approximately 9:6:1, which is a definitive signature for the presence of two chlorine atoms.
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Infrared (IR) Spectroscopy: Key absorption bands would include C=N stretching from the pyrimidine ring (around 1550-1650 cm⁻¹) and C-Cl stretching vibrations (around 600-800 cm⁻¹).
Synthesis and Mechanistic Considerations
A key starting material for similar syntheses is often a dichloropyrimidine derivative.[3][4] The synthesis of thiopyranopyrimidines frequently involves the reaction of a pyrimidine precursor with a sulfur-containing reagent to form the fused ring.
Proposed Synthetic Workflow
The following protocol outlines a robust, multi-step synthesis. The causality behind these steps lies in the controlled construction of the fused ring system and the subsequent introduction of reactive chlorine atoms, which are essential for its function as a synthetic intermediate.
Caption: Proposed synthetic pathway for 2,4-Dichloro-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine.
Step-by-Step Experimental Protocol
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Step 1: Knoevenagel Condensation.
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To a solution of tetrahydro-4H-thiopyran-4-one (1.0 eq) and diethyl malonate (1.1 eq) in a suitable solvent like toluene, add a catalytic amount of a base such as piperidine.
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Heat the mixture to reflux with a Dean-Stark apparatus to remove water, driving the reaction to completion.
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Monitor by TLC until the starting ketone is consumed.
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Cool the reaction, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude condensate.
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Rationale: This classic carbon-carbon bond-forming reaction creates the necessary α,β-unsaturated dicarbonyl precursor for the subsequent cyclization.
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Step 2: Pyrimidine Ring Formation.
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Dissolve the crude condensate from Step 1 in anhydrous ethanol.
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Add urea (1.2 eq) followed by a strong base like sodium ethoxide (2.1 eq).
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Heat the mixture to reflux for several hours until cyclization is complete (monitored by TLC/LC-MS).
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Cool the mixture, acidify with a mineral acid (e.g., HCl) to precipitate the product, 6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine-2,4(1H,3H)-dione.
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Filter, wash with water and ethanol, and dry the solid.
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Rationale: This is a classic condensation reaction to form the pyrimidine ring, resulting in the stable dione tautomer.
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Step 3: Chlorination.
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Carefully add the dried pyrimidine-dione from Step 2 to an excess of phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., N,N-diethylaniline) to facilitate the reaction.
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Heat the mixture to reflux for several hours. The reaction progress is monitored by the cessation of HCl gas evolution and TLC analysis.
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Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
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The crude product will precipitate. Filter the solid, wash thoroughly with cold water to remove excess POCl₃, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to afford pure 2,4-Dichloro-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine.
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Rationale: POCl₃ is a standard and highly effective reagent for converting the keto groups of the pyrimidine-dione into reactive chloro groups, thereby activating the scaffold for further derivatization.
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Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound stems from the differential reactivity of the two chlorine atoms at the C2 and C4 positions of the pyrimidine ring. These positions are highly susceptible to nucleophilic aromatic substitution (SⁿAr), providing a gateway to a vast chemical space.
The electronic properties of the pyrimidine ring make the C4 position generally more electrophilic and thus more reactive towards nucleophiles than the C2 position. This chemoselectivity can be exploited for sequential, controlled derivatization.
Selective Nucleophilic Aromatic Substitution (SⁿAr)
By carefully controlling reaction conditions (temperature, stoichiometry, and nucleophile strength), one can achieve selective substitution at the C4 position, leaving the C2 chlorine intact for a subsequent reaction.
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Reaction with Amines (Amination): Reaction with a primary or secondary amine (1.0 eq) at low temperatures (e.g., 0 °C to room temperature) typically results in selective displacement of the C4 chlorine. This is a cornerstone reaction in medicinal chemistry for introducing side chains that can interact with specific pockets of a target protein.
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Reaction with Alcohols/Phenols (Alkoxylation): Alkoxides or phenoxides will similarly react preferentially at the C4 position under basic conditions.
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Reaction with Thiols (Thiolation): Thiolates are potent nucleophiles and will readily displace the C4 chlorine.
Once the C4 position is functionalized, the less reactive C2 chlorine can be displaced by using a stronger nucleophile or more forcing conditions (e.g., higher temperatures, microwave irradiation).
Caption: Derivatization strategy via sequential nucleophilic substitution at C4 and C2.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
Fused pyrimidine scaffolds, including thiopyranopyrimidines and their pyrano-analogs, are recognized as "privileged structures" in medicinal chemistry.[5] They are particularly prominent in the development of protein kinase inhibitors, a critical class of drugs for cancer therapy.[6][7]
Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. Small molecule inhibitors typically bind to the ATP-binding site of the kinase. The pyrimidine core of our title compound is an excellent bioisostere for the adenine ring of ATP. It can form crucial hydrogen bonds with the "hinge region" of the kinase active site, effectively anchoring the inhibitor.
The 2,4-dichloro functionality is not for biological activity itself, but rather serves as the synthetic linchpin.
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The C4-Substituent: The group introduced at the C4 position is often designed to occupy the solvent-exposed region of the ATP pocket, allowing for modifications that can enhance solubility and fine-tune selectivity.
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The C2-Substituent: The group at the C2 position often points towards a deeper hydrophobic pocket. Introducing aryl or heteroaryl groups here can significantly increase potency through favorable van der Waals and π-stacking interactions.[8][9]
The thiopyranopyrimidine core thus acts as a rigid and effective platform for orienting substituents in a precise three-dimensional arrangement to maximize interactions with a target kinase. Research on related scaffolds has led to potent inhibitors of kinases like VEGFR-2, which is involved in angiogenesis, and PARP-1, which is involved in DNA repair.[6][9][10]
Caption: Logical workflow from the core scaffold to a potential drug candidate.
Conclusion
2,4-Dichloro-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine is more than just a chemical entity; it is a strategic tool for medicinal chemists. Its true value lies not in its intrinsic properties but in its potential. The well-defined physicochemical profile, coupled with a robust and scalable synthetic route, makes it an accessible starting material. The predictable and chemoselective reactivity of its dichloro groups allows for the systematic and logical construction of vast libraries of novel compounds. By serving as a rigid, hinge-binding scaffold, it provides a validated foundation for the design of potent and selective kinase inhibitors, addressing critical needs in oncology and beyond. This guide serves as a foundational resource for researchers aiming to unlock the full potential of this versatile intermediate.
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